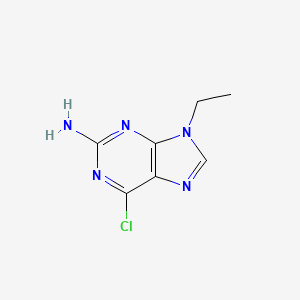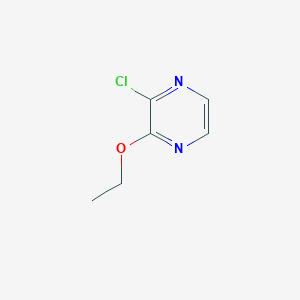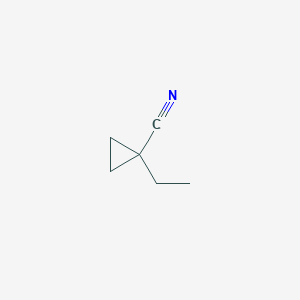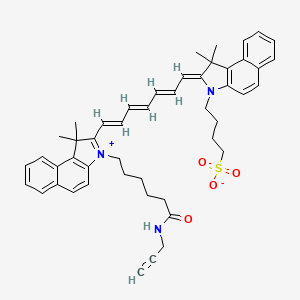
mGluR2 antagonist 1
概要
説明
mGluR2 アンタゴニスト 1 は、代謝型グルタミン酸受容体 2 (mGluR2) を標的とする強力で選択的な負のアロステリックモジュレーターです。 この化合物は、高い経口バイオアベイラビリティと優れた脳への透過性を示し、神経科学研究において貴重なツールとなっています 。 mGluR2 に対する親和性が高く、IC50 値は 9 ナノモルです .
準備方法
mGluR2 アンタゴニスト 1 の合成には、通常、重要な中間体の調製から始まる複数のステップが含まれます。合成経路には、コア構造の形成、続いて目的のアンタゴニスト特性を得るための官能基の修飾が含まれます。 温度、溶媒、触媒などの具体的な反応条件は、収率と純度を最大限にするために最適化されます 。工業生産方法は、これらの実験室の手順をスケールアップし、規制基準への適合性と一貫性を確保する場合があります。
化学反応の分析
mGluR2 アンタゴニスト 1 は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は化合物の官能基を修飾することができ、その活性を変化させる可能性があります。
還元: 還元反応は、特定の官能基をより反応性の高い形態に変換するために使用できます。
置換: 置換反応の一般的な試薬には、ハロゲンと求核剤があり、さまざまな誘導体の形成につながります。
加水分解: この反応は、酸性または塩基性条件下で化合物をより小さな断片に分解することができます。これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります.
4. 科学研究への応用
mGluR2 アンタゴニスト 1 は、幅広い科学研究への応用があります。
神経科学: シナプス伝達と神経可塑性における mGluR2 の役割を研究するために使用されます。
精神医学: mGluR2 アンタゴニスト 1 の研究は、うつ病や不安障害の治療薬開発における可能性を示しています.
ウイルス学: 狂犬病ウイルスや SARS-CoV-2 などのウイルスの内部移行を仲介する役割があることが調査されています.
科学的研究の応用
mGluR2 antagonist 1 has a wide range of scientific research applications:
Neuroscience: It is used to study the role of mGluR2 in synaptic transmission and neuroplasticity.
Psychiatry: Research on this compound has shown potential in developing treatments for depression and anxiety disorders.
Pharmacology: The compound is used to explore the pharmacokinetics and pharmacodynamics of mGluR2 modulation.
作用機序
mGluR2 アンタゴニスト 1 は、代謝型グルタミン酸受容体 2 に結合してその活性を阻害することによって効果を発揮します。 この阻害は、シナプス前ニューロンにおける環状アデノシン一リン酸 (cAMP) の活性を低下させることによって、グルタミン酸の放出増加につながります 。 mGluR2 に対するこの化合物の作用は、神経伝達物質の放出やシナプス可塑性に関係するさまざまなシグナル伝達経路に影響を与えます .
類似化合物との比較
mGluR2 アンタゴニスト 1 は、その高い選択性と効力によってユニークです。類似の化合物には以下が含まれます。
MGS0039: 抗うつ効果を持つ別の mGluR2 アンタゴニスト.
LY341495: mGluR2 と mGluR3 の両方を標的とする負のアロステリックモジュレーター.
VU6010572: 同様のメカニズムだが薬物動態特性が異なる化合物。これらの化合物は、グルタミン酸作動性シグナル伝達を調節する能力を共有していますが、選択性、効力、薬物動態プロファイルが異なります。
特性
IUPAC Name |
7-[(2,5-dioxopyrrolidin-1-yl)methyl]-4-(4-fluorophenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-14-4-2-13(3-5-14)16-10-18(21(23)28)24-17-9-12(1-6-15(16)17)11-25-19(26)7-8-20(25)27/h1-6,9-10H,7-8,11H2,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBUOHORFUCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)


![1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2820902.png)


amine hydrochloride](/img/structure/B2820906.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)


